molecular formula C32H38ClNO13 B217054 Nemorubicin hydrochloride CAS No. 108943-08-4

Nemorubicin hydrochloride

Cat. No.: B217054
CAS No.: 108943-08-4
M. Wt: 680.1 g/mol
InChI Key: DSXDXWLGVADASF-QQFKZXDBSA-N
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Description

Nemorubicin hydrochloride, also known as 3’-deamino-3’-[2-(S)-methoxy-4-morpholinyl]doxorubicin hydrochloride, is a derivative of doxorubicin. It is a non-conventional anthracycline currently in clinical development for the treatment of hepatocellular carcinoma. This compound is known for its promising efficacy and relatively good tolerability in clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nemorubicin hydrochloride is synthesized through a series of chemical reactions starting from doxorubicinThis modification is achieved through a series of reactions including deamination and subsequent substitution with the methoxymorpholinyl group .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove any impurities and ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Nemorubicin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified pharmacological properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Nemorubicin hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying the chemical behavior of anthracyclines and their derivatives.

    Biology: Researchers study its interactions with biological molecules to understand its mechanism of action and potential side effects.

    Medicine: this compound is primarily researched for its anticancer properties, particularly in the treatment of hepatocellular carcinoma.

    Industry: The compound is used in the development of new anticancer drugs and formulations.

Mechanism of Action

Nemorubicin hydrochloride exerts its effects primarily through the inhibition of topoisomerase I, an enzyme involved in DNA replication. This inhibition leads to the formation of DNA strand breaks, ultimately resulting in cell death. Additionally, this compound is metabolized by hepatic microsomal enzymes to form a highly cytotoxic metabolite, PNU-159682, which binds covalently to DNA and enhances its anticancer activity .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its methoxymorpholinyl modification, which significantly reduces its cardiotoxicity compared to doxorubicin. Additionally, its ability to overcome resistance mechanisms and its potent anticancer activity make it a promising candidate for further development .

Biological Activity

Nemorubicin hydrochloride, also known as methoxymorpholinyl doxorubicin (MMDX), is a derivative of doxorubicin that has shown significant potential in cancer therapy, particularly for hepatocellular carcinoma. This compound is currently undergoing clinical evaluation and exhibits unique biological activities that distinguish it from its parent compound, doxorubicin.

Nemorubicin exerts its antitumor effects primarily through the following mechanisms:

  • DNA Intercalation : Similar to doxorubicin, nemorubicin intercalates into DNA, disrupting the replication process and leading to cell death.
  • Cytotoxic Metabolites : Upon biotransformation in the liver, nemorubicin generates more potent cytotoxic metabolites, notably PNU-159682, which has demonstrated enhanced antitumor activity compared to the parent compound .

Metabolism and Enzymatic Activation

The metabolism of nemorubicin is predominantly mediated by cytochrome P450 enzymes, particularly CYP3A4. This enzyme converts nemorubicin into PNU-159682, which is significantly more cytotoxic than the original compound. Studies have shown that:

  • CYP3A4 Activity : The formation rate of PNU-159682 correlates with CYP3A-mediated activities in human liver microsomes .
  • Inhibition Studies : Inhibitors such as troleandomycin and ketoconazole reduce the formation of PNU-159682, confirming the role of CYP3A4 in its metabolism .

In Vitro and In Vivo Efficacy

Nemorubicin and its metabolites have been evaluated for their cytotoxic effects across various cancer cell lines:

  • In Vitro Studies : PNU-159682 showed remarkable cytotoxicity against a panel of human tumor cell lines, outperforming both nemorubicin and doxorubicin .
CompoundIC50 (µM)
Nemorubicin5.2
Doxorubicin6.8
PNU-1596820.8
  • In Vivo Models : Efficacy was confirmed in murine models of disseminated leukemia and human mammary carcinoma xenografts, where treatment with PNU-159682 resulted in significant tumor regression .

Clinical Trials

Nemorubicin is currently being assessed in phase II/III clinical trials for hepatocellular carcinoma. Early results indicate promising antitumor activity with manageable toxicity profiles. A notable study reported:

  • Patient Response : In a cohort of patients treated with nemorubicin, a 30% overall response rate was observed, with some patients achieving complete remission .

Toxicity Profile

While nemorubicin exhibits potent antitumor activity, its toxicity profile is being closely monitored. The primary adverse effects reported include:

  • Hematological Toxicity : Neutropenia and thrombocytopenia were common among patients receiving high doses.
  • Gastrointestinal Effects : Nausea and vomiting were also frequently reported but manageable with antiemetic therapy .

Properties

IUPAC Name

(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,5S,6S)-5-hydroxy-4-[(2S)-2-methoxymorpholin-4-yl]-6-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37NO13.ClH/c1-14-27(36)17(33-7-8-44-22(12-33)43-3)9-21(45-14)46-19-11-32(41,20(35)13-34)10-16-24(19)31(40)26-25(29(16)38)28(37)15-5-4-6-18(42-2)23(15)30(26)39;/h4-6,14,17,19,21-22,27,34,36,38,40-41H,7-13H2,1-3H3;1H/t14-,17-,19-,21-,22-,27+,32-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXDXWLGVADASF-QQFKZXDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOC(C6)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCO[C@@H](C6)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38ClNO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108943-08-4
Record name Nemorubicin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108943084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NEMORUBICIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q6F8JYX76
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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